molecular formula C12H16O7 B13851336 Arbutin-13C6

Arbutin-13C6

Cat. No.: B13851336
M. Wt: 278.21 g/mol
InChI Key: BJRNKVDFDLYUGJ-ZTXIXGFMSA-N
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Description

Arbutin-13C6 is a labeled analogue of arbutin, a glycosylated hydroquinone that can be extracted from the bearberry plant. Arbutin is known for its ability to inhibit tyrosinase, an enzyme involved in melanin production, making it a popular ingredient in skin-lightening products. The “13C6” label indicates that six carbon atoms in the molecule are carbon-13 isotopes, which are often used in research to trace the compound’s metabolic pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arbutin can be synthesized through various chemical and biocatalytic methods. One common synthetic route involves the reaction of hydroquinone with acetobromoglucose in the presence of a base. This reaction typically occurs under mild conditions and yields arbutin as the primary product .

Industrial Production Methods: Industrial production of arbutin often involves the extraction of the compound from plant sources, such as bearberry leaves. advancements in metabolic engineering have enabled the production of arbutin through microbial fermentation. For instance, Pseudomonas chlororaphis has been engineered to produce arbutin by enhancing the shikimate pathway .

Chemical Reactions Analysis

Types of Reactions: Arbutin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acylation of arbutin, which can be catalyzed by lipase from Candida antarctica B in organic solvents. This reaction selectively forms feruloyl arbutin and lipoyl arbutin .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of arbutin include hydroquinone, acetobromoglucose, and various bases and acids. Reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products Formed: The major products formed from the reactions of arbutin include various acylated derivatives, such as feruloyl arbutin and lipoyl arbutin. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Arbutin-13C6 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and interactions of arbutin in various biological systems. In biology and medicine, arbutin is investigated for its antioxidant, anti-inflammatory, and antimicrobial properties. It is also used in the cosmetic industry as a skin-lightening agent due to its ability to inhibit tyrosinase .

Mechanism of Action

Arbutin exerts its effects primarily by inhibiting the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin. Additionally, arbutin has been shown to possess antioxidant properties, which may contribute to its skin-lightening effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to arbutin include hydroquinone, kojic acid, and alpha-arbutin. These compounds also exhibit skin-lightening properties by inhibiting tyrosinase activity.

Uniqueness: Arbutin is unique in that it is less cytotoxic to melanocytes compared to hydroquinone, making it a safer alternative for skin-lightening applications. Additionally, the labeled analogue, arbutin-13C6, provides a valuable tool for tracing metabolic pathways and studying the interactions of arbutin in biological systems .

Properties

Molecular Formula

C12H16O7

Molecular Weight

278.21 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxy(113C)methyl)-6-(4-hydroxyphenoxy)(2,3,4,5,6-13C5)oxane-3,4,5-triol

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1/i5+1,8+1,9+1,10+1,11+1,12+1

InChI Key

BJRNKVDFDLYUGJ-ZTXIXGFMSA-N

Isomeric SMILES

C1=CC(=CC=C1O)O[13C@H]2[13C@@H]([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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